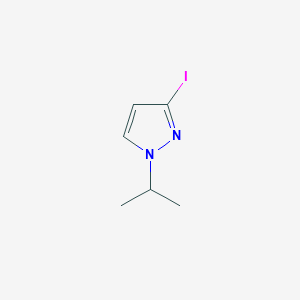
3-碘-1-异丙基-1H-吡唑
描述
3-Iodo-1-isopropyl-1H-pyrazole is a chemical compound with the molecular formula C6H9IN2 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of pyrazole compounds, including 3-Iodo-1-isopropyl-1H-pyrazole, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of 3-Iodo-1-isopropyl-1H-pyrazole consists of a pyrazole ring with an iodine atom at the 3-position and an isopropyl group at the 1-position . The molecular weight of this compound is 236.05 .Chemical Reactions Analysis
Pyrazole compounds, including 3-Iodo-1-isopropyl-1H-pyrazole, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to yield a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis
3-Iodo-1-isopropyl-1H-pyrazole has a density of 2.3±0.1 g/cm3, a boiling point of 291.9±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 31.7±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 83.1±3.0 cm3 . It is insoluble in water .科学研究应用
医药研究
3-碘-1H-吡唑通常用作医药中间体 . 它在各种药物化合物的合成中充当构建块。 吡唑核心存在于许多生物活性分子和药物中,表现出多种治疗活性 .
有机化学
在有机化学领域,吡唑被称为通用的支架 . 它们常被用作制备更复杂杂环体系的起始原料,这些体系在各个科学领域都具有相关性 .
药物化学
吡唑在药物化学中具有广泛的应用 . 它们是许多表现出多种生物活性的“小分子”的一部分,例如抗炎、抗菌、抗真菌、抗癌、抗糖尿病、抗氧化和抗抑郁活性 .
农业化学
在农业化学中,吡唑用于合成各种杀虫剂和除草剂 . 它们在保护农作物免受病虫害方面发挥着至关重要的作用,从而提高农业生产力 .
配位化学
吡唑也用于配位化学 . 它们可以充当配体,与金属离子配位形成复杂的结构。 这些配合物在催化、材料科学和生物化学等各个领域都有应用 .
金属有机化学
在金属有机化学中,吡唑用作配体,形成金属有机化合物 . 这些化合物用于各种工业流程,包括聚合物的生产和新型催化反应的开发 .
安全和危害
未来方向
The future directions for 3-Iodo-1-isopropyl-1H-pyrazole could involve its use in the synthesis of new drugs or bioactive compounds, given the wide range of applications of pyrazole compounds in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
作用机制
Target of Action
As a pharmaceutical intermediate, it may be used to synthesize more complex compounds that interact with specific biological targets .
Mode of Action
It’s worth noting that pyrazole derivatives are known to exhibit a broad range of biological activities, which suggests that 3-iodo-1-isopropyl-1h-pyrazole could potentially interact with various biological targets .
Action Environment
The action, efficacy, and stability of 3-Iodo-1-isopropyl-1H-pyrazole can be influenced by various environmental factors. For instance, it is known to be light-sensitive and incompatible with oxidizing agents, acids, and bases . Therefore, it should be handled in a well-ventilated place and stored in a dry, cool, and well-ventilated environment .
生化分析
Biochemical Properties
3-Iodo-1-isopropyl-1H-pyrazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with alcohol dehydrogenase enzymes, which are involved in the metabolism of alcohols in the body . The nature of these interactions often involves the binding of 3-Iodo-1-isopropyl-1H-pyrazole to the active site of the enzyme, potentially inhibiting its activity. This inhibition can affect the overall metabolic processes in which these enzymes are involved.
Cellular Effects
The effects of 3-Iodo-1-isopropyl-1H-pyrazole on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways . Additionally, 3-Iodo-1-isopropyl-1H-pyrazole can impact cellular metabolism by inhibiting key enzymes, leading to changes in the metabolic flux and levels of metabolites within the cell.
Molecular Mechanism
At the molecular level, 3-Iodo-1-isopropyl-1H-pyrazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can occur through competitive binding at the active site or through allosteric modulation, where the compound binds to a different site on the enzyme, causing a conformational change that reduces its activity . Additionally, 3-Iodo-1-isopropyl-1H-pyrazole can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 3-Iodo-1-isopropyl-1H-pyrazole can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. It has been noted that 3-Iodo-1-isopropyl-1H-pyrazole is light-sensitive and can degrade when exposed to light . Over time, this degradation can lead to a decrease in its effectiveness in biochemical assays. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of 3-Iodo-1-isopropyl-1H-pyrazole vary with different dosages. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 3-Iodo-1-isopropyl-1H-pyrazole have been associated with toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal model.
Metabolic Pathways
3-Iodo-1-isopropyl-1H-pyrazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For instance, the compound can inhibit enzymes involved in the metabolism of alcohols, leading to changes in the levels of metabolites and the overall metabolic flux . These interactions can have downstream effects on other metabolic processes, highlighting the compound’s potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Iodo-1-isopropyl-1H-pyrazole within cells and tissues are critical for its biochemical activity. The compound is transported through the cell membrane and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the cell . The localization and accumulation of 3-Iodo-1-isopropyl-1H-pyrazole in specific tissues can influence its overall effectiveness and potential toxicity.
Subcellular Localization
3-Iodo-1-isopropyl-1H-pyrazole exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall biochemical effects. For example, the compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.
属性
IUPAC Name |
3-iodo-1-propan-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-5(2)9-4-3-6(7)8-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIHVCDANZPVDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266115-22-3 | |
| Record name | 3-iodo-1-(propan-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

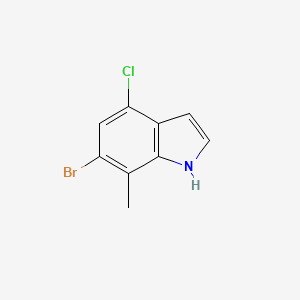


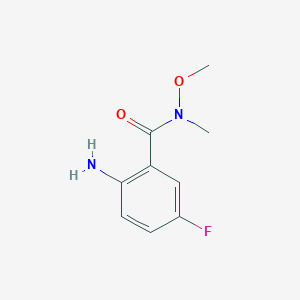
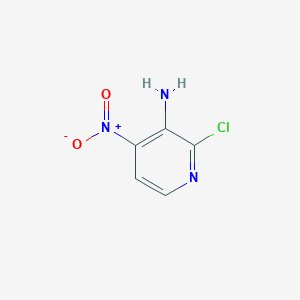
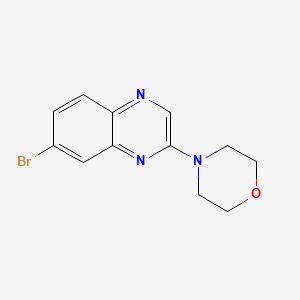
![7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1523548.png)


![3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523551.png)

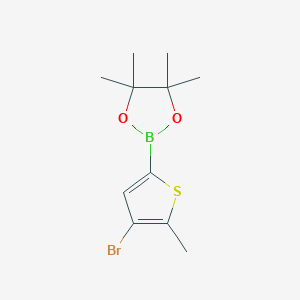
![1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1523558.png)
